Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl-

Overview

Description

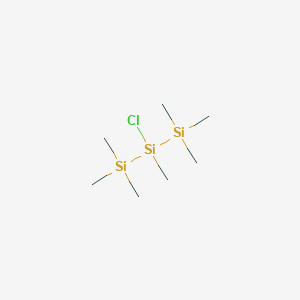

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is an organosilicon compound with the molecular formula C9H27ClSi4. It is a derivative of trisilane, where one of the hydrogen atoms is replaced by a chlorine atom, and the remaining hydrogen atoms are replaced by methyl groups. This compound is known for its use in various chemical reactions and its role as a precursor in the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can be synthesized through the chlorination of trisilane derivatives. One common method involves the reaction of trisilane with chlorine gas under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the production of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves the use of large-scale reactors where trisilane is exposed to chlorine gas. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Reduction Reactions: This compound can be reduced to form trisilane derivatives with different substituents.

Oxidation Reactions: Oxidation of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- can lead to the formation of silanols and siloxanes.

Common Reagents and Conditions:

Substitution: Organolithium compounds, Grignard reagents, typically at low temperatures.

Reduction: Lithium aluminum hydride, usually in anhydrous conditions.

Oxidation: Hydrogen peroxide, often in aqueous or organic solvents.

Major Products:

Substitution: Various organosilicon compounds with different functional groups.

Reduction: Trisilane derivatives with hydrogen or other substituents.

Oxidation: Silanols and siloxanes.

Scientific Research Applications

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- involves its ability to undergo various chemical reactions, leading to the formation of different organosilicon compounds. These reactions often involve the cleavage and formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Trisilane: The parent compound, which lacks the chlorine and methyl substituents.

Chlorotris(trimethylsilyl)silane: A similar compound with three trimethylsilyl groups and one chlorine atom.

Hexamethyldisilane: A related compound with two silicon atoms and six methyl groups.

Uniqueness: Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other trisilane derivatives. The presence of the chlorine atom and multiple methyl groups allows for a wide range of chemical transformations and applications .

Biological Activity

Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- (CAS No. 10900284) is a silicon-based compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : C7H21ClSi3

- Molecular Weight : 221.8 g/mol

- Density : 0.877 g/mL at 25 °C

- Melting Point : 50-52 °C

- Boiling Point : 93 °C at 1.8 mmHg

| Property | Value |

|---|---|

| Molecular Formula | C7H21ClSi3 |

| Molecular Weight | 221.8 g/mol |

| Density | 0.877 g/mL at 25 °C |

| Melting Point | 50-52 °C |

| Boiling Point | 93 °C at 1.8 mmHg |

Trisilane compounds are known to interact with biological membranes and proteins due to their silane groups. The presence of chlorine in Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- may enhance its reactivity with nucleophiles in biological systems. This reactivity can lead to various biological effects including:

- Antimicrobial Activity : Some studies suggest that chlorosilanes exhibit antimicrobial properties by disrupting microbial cell membranes.

- Cytotoxicity : The compound may induce cytotoxic effects in certain cell lines due to its ability to form reactive species.

Case Studies and Research Findings

Several studies have investigated the biological effects of various trisilane compounds:

- Antimicrobial Studies : A study conducted on chlorinated silanes demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to membrane disruption leading to cell lysis .

- Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that trisilane compounds can induce apoptosis through oxidative stress pathways. The presence of the chlorine atom enhances the cytotoxic potential compared to non-chlorinated analogs .

Table 2: Summary of Biological Activities

| Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against gram-positive/negative bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Safety and Handling

Trisilane compounds can pose risks due to their reactivity with moisture and protic solvents. Safety data sheets recommend the following precautions:

- Storage Conditions : Store in a cool, dry place away from moisture.

- Personal Protective Equipment (PPE) : Use gloves and eye protection when handling.

- Emergency Measures : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Risk Codes and Safety Descriptions

| Risk Code | Description |

|---|---|

| R11 | Highly flammable |

| R29 | Contact with water liberates toxic gas |

| R34 | Causes burns |

| R67 | Vapors may cause drowsiness and dizziness |

Properties

IUPAC Name |

chloro-methyl-bis(trimethylsilyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21ClSi3/c1-9(2,3)11(7,8)10(4,5)6/h1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFQLBFGRNFSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)([Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21ClSi3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447715 | |

| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-38-1 | |

| Record name | Trisilane, 2-chloro-1,1,1,2,3,3,3-heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.